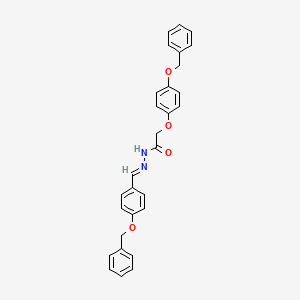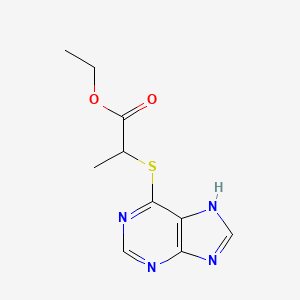
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3IN3O3 and a molecular weight of 514.537 g/mol . This compound is notable for its unique structure, which includes an iodo group, a trichloroethyl group, and a nitroanilino group attached to a benzamide core. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Métodos De Preparación
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the iodinated nitroaniline with a trichloroethylamine derivative.
The reaction conditions for these steps often involve the use of strong acids, bases, and oxidizing agents, as well as controlled temperatures and pressures to ensure the desired product is obtained
Análisis De Reacciones Químicas
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the nitro group, to form different oxidation states.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemical Synthesis: As a building block for the synthesis of more complex molecules.
Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.
Material Science: Exploring its use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include the inhibition of enzyme activity or the disruption of cellular processes .
Comparación Con Compuestos Similares
Similar compounds to 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide include:
3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide: Differing by the presence of a chloro group instead of a nitro group.
3-Iodo-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)benzamide: Differing by the position of the chloro group on the aniline ring.
3-Iodo-N-(2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl)benzamide: Differing by the presence of two chloro groups on the aniline ring.
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their chemical and biological properties.
Propiedades
Número CAS |
303105-02-4 |
|---|---|
Fórmula molecular |
C15H11Cl3IN3O3 |
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
3-iodo-N-[2,2,2-trichloro-1-(2-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl3IN3O3/c16-15(17,18)14(20-11-6-1-2-7-12(11)22(24)25)21-13(23)9-4-3-5-10(19)8-9/h1-8,14,20H,(H,21,23) |
Clave InChI |
VHFFVWLOCQDCJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-chlorophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15079100.png)

![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15079108.png)



![(5Z)-3-ethyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079122.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15079127.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15079133.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079138.png)

![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079160.png)
![4-{[(E)-2-Thienylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079174.png)
